4-[Chloro(methylsulfanyl)acetyl]phenyl acetate
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Overview
Description
4-[Chloro(methylsulfanyl)acetyl]phenyl acetate is an organic compound with a complex structure that includes a chloro group, a methylsulfanyl group, and an acetyl group attached to a phenyl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Chloro(methylsulfanyl)acetyl]phenyl acetate typically involves multiple steps, starting with the preparation of the phenyl acetate backbone. One common method involves the acetylation of phenol using acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting phenyl acetate is then subjected to further reactions to introduce the chloro and methylsulfanyl groups.
Acetylation of Phenol: Phenol is reacted with acetic anhydride in the presence of sulfuric acid to form phenyl acetate.
Chlorination: The phenyl acetate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[Chloro(methylsulfanyl)acetyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or thiols.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, solvents such as ethanol or methanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
4-[Chloro(methylsulfanyl)acetyl]phenyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[Chloro(methylsulfanyl)acetyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The chloro and methylsulfanyl groups can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloroacetylphenyl acetate: Lacks the methylsulfanyl group, making it less versatile in certain reactions.
4-Methylsulfanylacetylphenyl acetate:
4-[Chloro(methylsulfanyl)acetyl]phenol: Similar structure but with a hydroxyl group instead of the acetate group, leading to different chemical properties.
Uniqueness
4-[Chloro(methylsulfanyl)acetyl]phenyl acetate is unique due to the presence of both chloro and methylsulfanyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes the compound valuable in various research and industrial contexts.
Properties
CAS No. |
748801-15-2 |
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Molecular Formula |
C11H11ClO3S |
Molecular Weight |
258.72 g/mol |
IUPAC Name |
[4-(2-chloro-2-methylsulfanylacetyl)phenyl] acetate |
InChI |
InChI=1S/C11H11ClO3S/c1-7(13)15-9-5-3-8(4-6-9)10(14)11(12)16-2/h3-6,11H,1-2H3 |
InChI Key |
BTOGHNVTWIHHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C(SC)Cl |
Origin of Product |
United States |
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